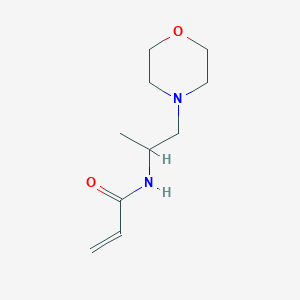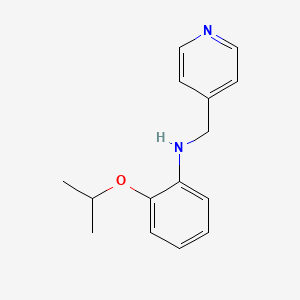![molecular formula C12H15N3O5S B7557719 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of hypertension and edema. It belongs to the class of loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of water and electrolytes, resulting in a reduction in blood volume and pressure.
Mecanismo De Acción
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid acts by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle, which leads to a decrease in the reabsorption of sodium, chloride, and water. This results in an increase in the excretion of these ions and water, leading to a reduction in blood volume and pressure.
Biochemical and Physiological Effects:
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has several biochemical and physiological effects, including a decrease in blood volume and pressure, an increase in urine output, and a reduction in the reabsorption of sodium, chloride, and water in the kidney. It also leads to an increase in the excretion of potassium, calcium, and magnesium ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has several advantages for lab experiments, including its potent diuretic effect, its ability to inhibit the reabsorption of sodium and chloride ions in the kidney, and its well-established mechanism of action. However, it also has some limitations, including its potential for causing electrolyte imbalances, its variable absorption and elimination rates, and its potential for inducing ototoxicity.
Direcciones Futuras
There are several future directions for the research on 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential in the treatment of other medical conditions, and the exploration of its mechanism of action at the molecular level. In addition, there is a need for further studies to evaluate the long-term safety and efficacy of 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid in different patient populations.
Métodos De Síntesis
The synthesis of 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid involves the condensation of 5-sulfamoyl-1,3-dimethylpyrazole-4-carboxylic acid with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has been extensively studied for its therapeutic potential in various medical conditions such as congestive heart failure, liver cirrhosis, and renal failure. It has also been investigated for its role in the treatment of hypertension, hypercalcemia, and hyperkalemia. In addition, 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has been used in the management of acute pulmonary edema, acute renal failure, and nephrotic syndrome.
Propiedades
IUPAC Name |
2-[4-[1-(furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-9(5-10-3-2-4-20-10)14-21(18,19)11-6-13-15(7-11)8-12(16)17/h2-4,6-7,9,14H,5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESXNLADBWCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)


![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide](/img/structure/B7557705.png)
![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
